6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride
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Overview
Description
6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable halogenating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Carboxylation: The morpholine derivative is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
6-(Trifluoromethyl)morpholine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 6-(Trifluoromethyl)quinoline-3-carboxylic acid
- 6-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
Uniqueness
Compared to these similar compounds, 6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications in pharmaceuticals and industrial chemistry.
Properties
CAS No. |
2648939-65-3 |
---|---|
Molecular Formula |
C6H9ClF3NO3 |
Molecular Weight |
235.6 |
Purity |
95 |
Origin of Product |
United States |
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